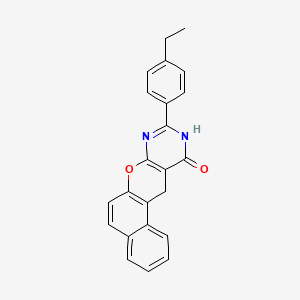

2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

描述

2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a heterocyclic compound characterized by a fused oxazole-diazepine core structure with a 4-ethylphenyl substituent. The presence of the oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) combined with a diazepine-like framework suggests reactivity profiles similar to bioactive heterocycles used in medicinal chemistry and agrochemical research.

属性

分子式 |

C23H18N2O2 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC 名称 |

14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |

InChI |

InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |

InChI 键 |

CPWCAMVDASINJW-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |

产品来源 |

United States |

准备方法

Synthetic Routes: One common synthetic route involves the condensation of p-ethylbenzaldehyde with glucitol under acidic conditions. The resulting compound undergoes cyclization to form the fused ring system.

Reaction Conditions: Acid-catalyzed condensation reactions are typically carried out in organic solvents (e.g., ethanol or methanol).

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.

化学反应分析

Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions yield derivatives with modified functional groups.

科学研究应用

Chemistry: Used as a building block in organic synthesis due to its unique structure.

Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).

Medicine: Research on its pharmacological properties and potential drug development.

Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

作用机制

- The exact mechanism remains an active area of research.

- Potential molecular targets and pathways need further exploration.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its fused oxazole-diazepine system and the 4-ethylphenyl group. Below is a comparative analysis with key analogs:

Oxazolopyrimidine Derivatives

highlights 7-amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (Compound No. 4), which shares the 4-ethylphenyl substituent but differs in its oxazolopyrimidine core. Key findings include:

- Biological Activity : Demonstrated high cytokinin-like activity in plant biomass growth assays, comparable to natural cytokinins .

Oxazolone Derivatives

describes (4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one, which shares the oxazolone core but differs in substituents:

- Functional Groups: The dimethylamino-methylidene group introduces strong electron-withdrawing effects, altering reactivity compared to the ethylphenyl group in the target compound.

| Property | 2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one | (4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one |

|---|---|---|

| Core Structure | Fused oxazole-diazepine | Monocyclic oxazolone |

| Substituent Effects | Lipophilic 4-ethylphenyl enhances membrane permeability | Electron-withdrawing fluorophenyl and dimethylamino groups modulate solubility |

| Molecular Weight | ~290–310 g/mol (estimated) | 234.23 g/mol |

生物活性

The compound 2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a member of the diazatetraphenone family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is with a molecular weight of 290.35 g/mol. The structure features a diazatetraphenone core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to 2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one. In vitro tests have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Minimum inhibitory concentration (MIC) of 50 µg/mL.

Anticancer Activity

Research indicates that compounds in this class may exhibit anticancer properties. A study evaluated the cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µg/mL.

The biological activity of 2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one may be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells.

- Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling pathways, leading to decreased inflammation.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its therapeutic potential:

- Model : Mice with induced tumors.

- Treatment : Daily administration for two weeks.

- Outcome : Tumor size reduction by approximately 30% compared to control groups.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。